5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
The synthesis of 5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
5-Chloro-3-((methylthio)methyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:
5-Chloro-1,2,4-thiadiazole: Lacks the methylthio group, making it less reactive in certain substitution reactions.
3-Methyl-1,2,4-thiadiazole:
5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but without the methylthio group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C4H5ClN2S2 |
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Molecular Weight |
180.7 g/mol |
IUPAC Name |
5-chloro-3-(methylsulfanylmethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5ClN2S2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 |
InChI Key |
RMTNMQJNDBSWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NSC(=N1)Cl |
Origin of Product |
United States |
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